1,1,2-Trichloro-2-fluoroethane is an organic compound with the molecular formula . This compound is classified as a halogenated hydrocarbon and is specifically a chlorofluorocarbon. It is recognized for its applications in various industrial processes, particularly as a solvent and an intermediate in chemical synthesis. The compound exists as a colorless liquid with a characteristic odor and demonstrates relative stability under normal conditions.
1,1,2-Trichloro-2-fluoroethane can be synthesized through several methods:
The synthesis often occurs in specialized reactors designed to handle the corrosive nature of reactants and products. Reaction conditions are optimized to achieve high yields and purity of the final product. For instance, the reaction between hexachloroethane and hydrofluoric acid can be conducted at temperatures around 150°C for several hours to maximize yield .
The molecular structure of 1,1,2-trichloro-2-fluoroethane can be represented using various structural formulas:
InChI=1S/C2H2Cl3F/c3-1(4)2(5)6/h1-2H
ORMSTDJYMPIZAO-UHFFFAOYSA-N
C(C(Cl)Cl)(F)Cl
The compound features a central ethane backbone with three chlorine atoms and one fluorine atom attached to it. The presence of these halogens significantly influences its chemical behavior and reactivity .
1,1,2-Trichloro-2-fluoroethane participates in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1,1,2-trichloro-2-fluoroethane primarily involves its role as a solvent in chemical reactions. It effectively dissolves non-polar substances, facilitating various chemical processes. During nucleophilic substitution reactions, the chlorine atoms are replaced by nucleophiles, resulting in new compounds. The reactivity is influenced by both chlorine and fluorine atoms due to their effects on electron distribution within the molecule .
These properties make it suitable for use as a solvent in various applications due to its ability to dissolve a wide range of substances while maintaining stability under different conditions .
1,1,2-Trichloro-2-fluoroethane has several applications across different fields:
This compound's diverse applications underscore its importance in both industrial processes and scientific research.
CAS No.: 197654-04-9
CAS No.: 3089-11-0
CAS No.: 101-87-1
CAS No.: 70644-19-8
CAS No.: 334-20-3
CAS No.: 403640-27-7